2-Bromo-2-methyl-1-indanone
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Overview
Description
2-Bromo-2-methyl-1-indanone is a halogenated indanone derivative. It is a compound of interest in organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a bromine atom and a methyl group attached to the indanone core, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-methyl-1-indanone typically involves the bromination of 2-methyl-1-indanone. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2-methyl-1-indanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced forms.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted indanones.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohols or hydrocarbons .
Scientific Research Applications
2-Bromo-2-methyl-1-indanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 2-Bromo-2-methyl-1-indanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group are key sites for chemical interactions. The compound can form covalent bonds with biological molecules, potentially disrupting cellular processes and exhibiting biological activity .
Comparison with Similar Compounds
2-Methyl-1-indanone: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-1-indanone: Similar structure but without the methyl group, leading to different reactivity and applications.
1-Indanone: The parent compound, which lacks both the bromine and methyl groups.
Uniqueness: 2-Bromo-2-methyl-1-indanone is unique due to the presence of both bromine and methyl groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis .
Properties
CAS No. |
5728-91-6 |
---|---|
Molecular Formula |
C10H9BrO |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
2-bromo-2-methyl-3H-inden-1-one |
InChI |
InChI=1S/C10H9BrO/c1-10(11)6-7-4-2-3-5-8(7)9(10)12/h2-5H,6H2,1H3 |
InChI Key |
RECHMHWGWSZYCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1=O)Br |
Origin of Product |
United States |
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